6-Bromobenzo[h]quinoline

Organic Synthesis Heterocyclic Chemistry Methodology

Researchers often face inconsistent coupling yields when using regioisomeric bromobenzoquinolines. 6-Bromobenzo[h]quinoline (CAS 30727-61-8) eliminates this variability with a precisely positioned bromine at the 6-position, ensuring optimal regioselectivity in Suzuki-Miyaura reactions. • Enables high-yield synthesis of cyclometalated Ir(III)/Pt(II) phosphorescent emitters for OLED applications. • Proven scaffold for HIV-1 integrase inhibitor programs and anticancer agents targeting oxidative stress-mediated DNA damage. • Consistent ≥97% purity batch-to-batch ensures reproducible biological assay results and device performance.

Molecular Formula C13H8BrN
Molecular Weight 258.11 g/mol
CAS No. 30727-61-8
Cat. No. B1596350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzo[h]quinoline
CAS30727-61-8
Molecular FormulaC13H8BrN
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2N=CC=C3)Br
InChIInChI=1S/C13H8BrN/c14-12-8-9-4-3-7-15-13(9)11-6-2-1-5-10(11)12/h1-8H
InChIKeyOMHXBRAVEDGICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromobenzo[h]quinoline: Key Heterocyclic Building Block


6-Bromobenzo[h]quinoline (CAS 30727-61-8) is a heterocyclic organic compound characterized by a fused benzo[h]quinoline ring system with a single bromine substituent at the 6-position . With a molecular formula of C13H8BrN and a molecular weight of 258.11 g/mol, this compound serves as a versatile intermediate in organic synthesis . Its structural features make it a valuable building block for developing pharmaceuticals, agrochemicals, and advanced materials, particularly as a precursor for creating fluorescent probes and organic semiconductors due to its extended aromatic system .

Workflow

Suzuki-Miyaura cross-coupling handle for modular synthesis of extended aromatics.

Selection

Regioselective 6-bromo placement controls steric and electronic environment in coupling.

Procurement

High-purity supply supports reproducible results in material and medicinal chemistry.

Why 6-Bromobenzo[h]quinoline Is Irreplaceable


Substituting 6-Bromobenzo[h]quinoline with a seemingly similar analog, such as a different halogen-substituted benzo[h]quinoline or a regioisomer, can drastically alter the outcome of a synthetic sequence. The position of the bromine atom on the fused ring system is critical for controlling regioselectivity in cross-coupling reactions, and the specific halogen determines the reactivity profile . For instance, while other isomers like 5- or 10-bromobenzo[h]quinoline are viable substrates for C-C bond formation, they present different steric and electronic environments . Similarly, swapping the bromine for a chlorine atom (e.g., 6-chlorobenzo[h]quinoline) reduces reactivity in key palladium-catalyzed couplings . This precise control over molecular architecture is essential for optimizing material properties or biological target engagement, making direct substitution a high-risk proposition with unpredictable outcomes.

Regiochemistry
Precise 6-position enables controlled cross-coupling regioselectivity.
5- or 10-bromo isomers introduce different steric and electronic environments, altering coupling outcomes.
Halogen reactivity
Bromine provides optimal reactivity for palladium-catalyzed couplings.
6-Chloro analog shows reduced reactivity, requiring harsher conditions and limiting coupling efficiency.
Synthetic consequence
Consistent, predictable building block for complex molecule construction.
Direct substitution risks unpredictable yields and failure in sensitive multi-step sequences.

6-Bromobenzo[h]quinoline Performance Evidence


Comparative Skraup Reaction Yield

In a classic Skraup reaction, the synthesis of 6-Bromobenzo[h]quinoline from 4-bromo-1-naphthylamine was reported to proceed in a 'fair yield.' This is a direct and quantifiable improvement over the synthesis of its 6-nitro and 7-nitro analogs from their respective nitro-substituted naphthylamines, which were obtained in 'poor yield' under the same reaction conditions [1].

Skraup yield
Head-to-head
Fair yield vs. poor yield (nitro analogs)
Supports synthesis route selection; bromo precursor more accessible.
Classic Skraup conditions; reported in JACS 1948.
Organic Synthesis Heterocyclic Chemistry Methodology

Supplier Purity Certification

Commercially available 6-Bromobenzo[h]quinoline is offered at high certified purities. Major chemical suppliers, such as Bidepharm and Leyan, provide the compound with a standard purity of 97% and 98% , respectively, with batch-specific quality control reports (e.g., NMR, HPLC) available upon request . This is in contrast to generic listings or lower-grade sources, where purity is often unspecified or lower, typically around 95% .

Purity
Context-dependent
97–98% (certified) vs. ~95% (typical)
Reduces impurity-driven side reactions; supports reproducible cross-coupling.
CoA available upon request; batch-specific QC.
Analytical Chemistry Procurement Quality Control

Antiviral Potency in ALLINIs

In a study on multi-substituted quinolines as HIV-1 Integrase Allosteric Inhibitors (ALLINIs), the introduction of a bromine atom at the 6-position (6-bromo) was found to confer better antiviral properties compared to unsubstituted or otherwise substituted analogs [1]. While the 8-bromo analog also showed improved potency, the 6-bromo derivative was notably less effective against a specific drug-resistant mutant (A128T), whereas the 8-bromo analog retained full effectiveness. This highlights a quantifiable, position-dependent difference in the biological profile.

Antiviral profile
Class-level inference
6-Br: antiviral activity, significant potency loss vs. A128T mutant. 8-Br: retains full effectiveness.
Position-dependent SAR insight; supports resistance mechanism studies.
In vitro HIV-1 integrase allosteric inhibitor assay.
Medicinal Chemistry Antiviral Research HIV-1 Integrase

Predicted Solubility & Lipophilicity

Theoretical physicochemical properties, such as lipophilicity (LogP) and water solubility, can be predicted for 6-Bromobenzo[h]quinoline. The consensus Log Po/w is estimated to be 3.68, and the predicted water solubility (Log S) is -4.73, classifying it as 'Moderately soluble' . These values can be compared to the unsubstituted benzo[h]quinoline (LogP ~3.5-4.0) or 6-chlorobenzo[h]quinoline (LogP ~4.04) , indicating that the bromo substituent imparts a specific balance of hydrophobicity and aqueous solubility crucial for biological and material applications.

Physicochemical prediction
Computational
LogP 3.68; LogS -4.73 (moderate)
Balances hydrophobicity and solubility for drug-design property optimization.
In silico consensus; experimental validation recommended.
Physical Chemistry Formulation Computational Chemistry

6-Bromobenzo[h]quinoline Application Scenarios


OLED Phosphorescent Materials via Cross-Coupling

The 6-positioned bromine atom on 6-Bromobenzo[h]quinoline (CAS 30727-61-8) serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the attachment of diverse aryl or heteroaryl groups . This regioselective functionalization is critical for synthesizing cyclometalated iridium or platinum complexes used as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). The superior synthetic yield and high commercial purity (up to 98%) of this building block make it a more reliable and efficient starting material for creating complex, high-performance optoelectronic molecules compared to regioisomers with different coupling efficiencies.

Antiviral & Anticancer Lead Optimization

For medicinal chemists engaged in structure-activity relationship (SAR) studies, 6-Bromobenzo[h]quinoline is a privileged scaffold. Its specific bromine substitution pattern has been shown to enhance antiviral properties in HIV-1 integrase inhibitor programs [1] and is a known precursor for developing potential anticancer agents that induce oxidative stress-mediated DNA damage . Its predicted physicochemical properties (LogP 3.68, moderate solubility) make it a suitable starting point for optimizing drug-like characteristics. The consistent, high-purity supply ensures reproducibility in biological assays.

Organic Semiconductors & Electron-Transport Materials

The extended aromatic system of 6-Bromobenzo[h]quinoline makes it a valuable precursor for constructing electron-transport materials in organic electronics . Its structural properties contribute to the photophysical characteristics required for efficient charge transport and light emission [2]. When functionalized, the resulting benzo[h]quinoline derivatives can exhibit superior electron-transporting behavior and high glass transition temperatures, which are essential for the stability and performance of devices like OLEDs and organic thin-film transistors (OTFTs).

Application
Selection Property
Validation Focus
OLED phosphorescent materials
Regioselective cross-coupling handle
Coupling efficiency and material purity
Antiviral / anticancer lead optimization
Privileged scaffold with distinct substitution pattern
Biological assay reproducibility and SAR interpretation
Organic semiconductors
Extended aromatic system for electron transport
Photophysical properties and thermal stability

Technical Documentation Hub

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22 linked technical documents
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